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Application Notes
This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-

distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-
PEG2000-COOH). These liposomes are valuable tools in drug delivery research, offering a

versatile platform for the encapsulation of both hydrophilic and lipophilic therapeutic agents.

The inclusion of DSPE-PEG2000 provides a hydrophilic corona that can increase systemic

circulation time by reducing opsonization and clearance by the mononuclear phagocyte

system. The terminal carboxylic acid group on the PEG chain offers a reactive handle for the

covalent conjugation of targeting ligands, such as antibodies or peptides, to enhance site-

specific drug delivery.

The most common and reliable method for producing these liposomes is the thin-film hydration

technique followed by extrusion.[1][2][3] This method involves the formation of a thin lipid film

from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to

form multilamellar vesicles (MLVs). Subsequent extrusion of the MLVs through polycarbonate

membranes with defined pore sizes results in the formation of unilamellar vesicles (ULVs) with

a more uniform size distribution.[4][5]

Characterization of the resulting liposomes is critical to ensure batch-to-batch consistency and

to predict their in vivo behavior. Key parameters to assess include particle size (hydrodynamic

diameter), polydispersity index (PDI), and zeta potential.[6][7][8] Dynamic light scattering (DLS)
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is the standard technique for measuring size and PDI, while zeta potential measurements

provide information about the surface charge of the liposomes, which can influence their

stability and interaction with biological systems.[9][10]

Experimental Protocols
Protocol 1: Preparation of DSPE-PEG2000-COOH
Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a typical size of 100-150

nm.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]

(DSPE-PEG2000-COOH)

Chloroform

Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Liposome extruder

Polycarbonate membranes (100 nm pore size)

Gas-tight syringes

Procedure:
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Lipid Film Formation:

In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-COOH in

chloroform at a desired molar ratio. A commonly used ratio is 55:40:5

(DSPC:Cholesterol:DSPE-PEG2000-COOH).

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (for DSPC, this is ~55°C).

Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting

in the formation of a thin, uniform lipid film on the inner surface of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Add the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the

lipid film. The volume will determine the final lipid concentration.

Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid

phase transition temperature for 1-2 hours. This process will form a milky suspension of

multilamellar vesicles (MLVs).[2]

Extrusion:

Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the

manufacturer's instructions.

Heat the extruder to a temperature above the lipid phase transition temperature.

Draw the MLV suspension into a gas-tight syringe and pass it through the extruder into a

second syringe.[5]

Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a

homogenous population of unilamellar vesicles.[11] The resulting liposome suspension
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should be translucent.

Storage:

Store the prepared liposomes at 4°C. For long-term storage, the stability should be

assessed.

Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light

intensity due to the Brownian motion of the particles. These fluctuations are used to

determine the hydrodynamic diameter and the size distribution (PDI).[6][7]

Procedure:

Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

Transfer the sample to a DLS cuvette.

Perform the measurement using a DLS instrument at a controlled temperature (e.g.,

25°C).

Record the Z-average diameter (nm) and the PDI. A PDI value below 0.25 is generally

considered acceptable for a monodisperse population.[12]

2. Zeta Potential Measurement:

Principle: Zeta potential is a measure of the magnitude of the electrostatic potential at the

slipping plane of the nanoparticles in a colloidal suspension. It is determined by measuring

the electrophoretic mobility of the particles in an applied electric field.[8][10]

Procedure:

Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the

ionic strength for accurate measurement.
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Transfer the sample to a zeta potential cuvette.

Perform the measurement using a suitable instrument.

Record the zeta potential in millivolts (mV).

Protocol 3: Drug Encapsulation
1. Encapsulation of a Hydrophilic Drug (e.g., Calcein):

Procedure:

Dissolve the hydrophilic drug in the hydration buffer.

Use this drug-containing buffer to hydrate the lipid film as described in Protocol 1.

After extrusion, remove the unencapsulated drug by methods such as dialysis or size

exclusion chromatography.

Encapsulation Efficiency (EE%) Calculation:

Disrupt the purified liposomes using a suitable solvent (e.g., methanol or a detergent like

Triton X-100).

Quantify the amount of encapsulated drug using a suitable analytical method (e.g.,

fluorescence spectroscopy for calcein).

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100.

2. Encapsulation of a Lipophilic Drug (e.g., Doxorubicin):

Procedure:

Co-dissolve the lipophilic drug with the lipids in the organic solvent during the lipid film

formation step of Protocol 1.[4]

Proceed with the hydration and extrusion steps as described.

Remove the unencapsulated drug using appropriate purification methods.
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Encapsulation Efficiency (EE%) Calculation:

Determine the amount of encapsulated drug in the purified liposomes.

EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100.

Data Presentation
Table 1: Representative Formulation and Physicochemical Properties of DSPE-PEG2000-
COOH Liposomes

Parameter Typical Value Reference(s)

Lipid Composition (molar ratio)
DSPC:Cholesterol:DSPE-

PEG2000-COOH (55:40:5)
[13]

Mean Particle Size (nm) 100 - 150 [5][13][14]

Polydispersity Index (PDI) < 0.25 [2][12][15]

Zeta Potential (mV) -15 to -40 [2][5]

Table 2: Typical Encapsulation Efficiencies for Model Drugs

Drug Type
Typical
Encapsulation
Efficiency (%)

Reference(s)

Doxorubicin Lipophilic > 90 [1][3][4][7]

Calcein Hydrophilic ~88 [15][16]
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Experimental Workflow for Liposome Preparation
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Caption: Workflow for DSPE-PEG2000-COOH liposome preparation.
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Cellular Uptake Pathways of PEGylated Liposomes
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Caption: Major endocytic pathways for cellular uptake of liposomes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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